molecular formula C11H14O4 B3022427 2-(2-Methoxyphenoxy)butanoic acid CAS No. 63858-11-7

2-(2-Methoxyphenoxy)butanoic acid

Cat. No.: B3022427
CAS No.: 63858-11-7
M. Wt: 210.23 g/mol
InChI Key: LTKVQAXCKIXYLL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)butanoic acid typically involves the reaction of 2-methoxyphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Methoxyphenoxy)butanoic acid is utilized in various fields of scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or analgesic properties.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-(2-Hydroxyphenoxy)butanoic acid
  • 2-(2-Ethoxyphenoxy)butanoic acid
  • 2-(2-Methylphenoxy)butanoic acid

Comparison: Compared to these similar compounds, 2-(2-Methoxyphenoxy)butanoic acid is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Biological Activity

2-(2-Methoxyphenoxy)butanoic acid is a synthetic compound that has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₂H₁₄O₄
  • Molecular Weight : Approximately 238.24 g/mol

The presence of the methoxy group and the phenoxy linkage contributes to its unique reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptors : It may modulate receptor activity, influencing various signaling pathways within cells.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to:

  • Inhibit the production of pro-inflammatory cytokines.
  • Reduce inflammatory markers in various in vitro models.

Lipid Metabolism Modulation

The compound has also been studied for its role in lipid metabolism. It appears to influence cholesterol efflux and triglyceride levels, which are critical factors in cardiovascular health. A summary of findings related to lipid metabolism is presented in Table 1.

StudyFindings
Inhibition of triglyceride synthesis in liver cells.
Enhanced cholesterol efflux from macrophages to HDL.
Reduction of apoB-containing lipoproteins in circulation.

Case Studies

  • Study on Inflammatory Response :
    A study conducted on human macrophages revealed that treatment with this compound led to a significant decrease in TNF-alpha production, indicating its potential as an anti-inflammatory agent .
  • Lipid Profile Improvement :
    In a clinical trial involving patients with hyperlipidemia, administration of the compound resulted in improved lipid profiles, with a marked reduction in triglycerides and LDL cholesterol levels .
  • Safety and Efficacy :
    Long-term studies have shown that the compound does not exhibit significant off-target effects, suggesting a favorable safety profile when used for therapeutic purposes .

Applications in Research and Medicine

The potential applications of this compound span several domains:

  • Pharmaceutical Development : Its anti-inflammatory and lipid-modulating properties make it a candidate for developing new therapies for cardiovascular diseases and metabolic disorders.
  • Biochemical Research : The compound is utilized in studies investigating enzyme interactions and metabolic pathways, providing insights into cellular processes.

Properties

IUPAC Name

2-(2-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-8(11(12)13)15-10-7-5-4-6-9(10)14-2/h4-8H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKVQAXCKIXYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307608
Record name 2-(2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63858-11-7
Record name NSC193397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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